molecular formula C17H15NO3 B3109632 (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone CAS No. 174344-80-0

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B3109632
CAS No.: 174344-80-0
M. Wt: 281.3 g/mol
InChI Key: MGMNQIVZKKLOOZ-UHFFFAOYSA-N
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Description

“(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone” (CAS: 692764-75-3) is a benzofuran-derived methanone compound characterized by a 6-amino-3-methyl substitution on the benzofuran ring and a 4-methoxyphenyl group attached to the ketone moiety. This compound was previously marketed as a research chemical but is now discontinued . Its structural features, particularly the amino group at the 6-position of benzofuran, distinguish it from other benzofuran derivatives.

Properties

IUPAC Name

(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-14-8-5-12(18)9-15(14)21-17(10)16(19)11-3-6-13(20-2)7-4-11/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMNQIVZKKLOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the 6-position of the benzofuran ring can be achieved through nucleophilic substitution reactions.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The amino and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituent type, position, and electronic effects. Below is a comparative analysis with key derivatives:

Compound Name / ID (Source) Substituents on Benzofuran Substituents on Phenyl Ring Molecular Weight Key Properties/Notes
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone (Target) 6-amino, 3-methyl 4-methoxy 311.35 (calc.) High polarity due to amino group; potential H-bond donor/acceptor
(4-Chlorophenyl)(6-methoxy-3-methylbenzofuran-2-yl)methanone () 6-methoxy, 3-methyl 4-chloro 300.74 Chlorine increases lipophilicity; reduced H-bond potential compared to amino
(4,7-Dichloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (27d, ) 4,7-dichloro, 2-ethyl 4-methoxy ~349.25 (calc.) Chlorine enhances electron-withdrawing effects; ethyl group adds steric bulk
(5-Chloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (27g, ) 5-chloro, 2-ethyl 4-methoxy ~335.79 (calc.) Chlorine at 5-position may alter π-stacking interactions
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () Not a benzofuran (phenolic) 4-fluoro, 4-hydroxy-3-methyl 244.25 Hydroxy group enables strong H-bonding; fluorophenyl enhances metabolic stability

Electronic and Physicochemical Properties

  • Polarity and Dipole Moments: The amino group in the target compound likely increases its ground-state dipole moment (µg) compared to chloro- or methoxy-substituted analogs. Studies on similar methanone derivatives (e.g., indolizinyl analogs) show that electron-donating groups like amino enhance µg, while electron-withdrawing groups (e.g., Cl) reduce it .
  • Solubility: The amino group improves aqueous solubility relative to lipophilic substituents (e.g., ethyl or chloro), as seen in analogs like 27d and 27g .

Key Research Findings and Gaps

  • Structural Insights : Single-crystal X-ray data for analogs (e.g., ) reveal that substituent position critically affects molecular conformation and packing. The target compound’s structure remains uncharacterized crystallographically .
  • Biological Data: No direct activity data exist for the target compound.
  • Theoretical Predictions : Computational studies (e.g., dipole moment calculations in and ) could model the compound’s electronic profile, aiding in rational drug design .

Biological Activity

The compound (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone , also known by its chemical identifier 117644-85-6 , is a derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including antiproliferative effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15NO Molecular Formula \text{C}_{17}\text{H}_{15}\text{N}\text{O}\quad \text{ Molecular Formula }

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the low nanomolar range against human cancer cell lines such as A549 (lung), HT-29 (colon), and MCF-7 (breast) cells.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
CA-4HeLa4.6 ± 0.1
CA-4MDA-MB-2314.5 ± 2.1
CA-4A549180 ± 50
CA-4HT-293100 ± 100
CA-4MCF-7370 ± 100
6a HeLa<1
6a MDA-MB-231<1
6a A549<10
6a HT-29<100
6a MCF-7<100

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50% and are expressed as mean ± SE from multiple experiments.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural components. The presence of specific functional groups at particular positions on the benzofuran ring significantly affects their potency:

  • Methoxy Substituents : The presence of methoxy groups at the C-3 and C-6 positions enhances antiproliferative activity. For instance, removing the methoxy group at C-6 resulted in inactive derivatives with IC50 values greater than 10 μM, indicating its essential role in maintaining activity .
  • Methyl Group Influence : The methyl group at the C-3 position has been shown to increase potency significantly, with variations leading to a 2–38-fold change in activity compared to unsubstituted counterparts .

Case Studies

Several studies have evaluated the efficacy of this compound and related compounds:

  • Anticancer Studies : In a study comparing various benzofuran derivatives, compounds similar to this compound showed potent inhibition against A549 and MCF-7 cells, with some derivatives exhibiting tenfold increased potency compared to standard chemotherapeutics like combretastatin A-4 .
  • Mechanistic Insights : Research has indicated that these compounds may inhibit tubulin polymerization, a critical mechanism in cancer cell division. Docking studies suggested interactions with the β-tubulin subunit similar to those observed with colchicine .

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran core in (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone?

The benzofuran scaffold can be synthesized via intramolecular cyclization of appropriately substituted precursors. For example:

  • Coupling reactions using NaH/THF (e.g., benzyloxy-protected intermediates) to assemble the benzofuran ring, as demonstrated in the synthesis of analogous 3-methylbenzofuran derivatives .
  • Friedel-Crafts acylation with AlCl₃/nitrobenzene to introduce the methanone moiety, as seen in benzophenone derivatives (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) .

Key considerations : Protect the amino group during synthesis to prevent side reactions. Use anhydrous conditions for metal-mediated steps.

Q. How can researchers characterize the crystal structure and confirm regioselectivity of substituents?

  • Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation. For example, XRD resolved the dihedral angle (57.45°) between phenyl rings in a related benzophenone derivative, validating steric and electronic interactions .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups (δ ~2.3 ppm) and methoxy protons (δ ~3.8 ppm) provide regioselectivity clues.
    • ¹³C NMR : Carbonyl signals (δ ~190 ppm) confirm ketone formation.

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Amino group sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation, as recommended for structurally similar amines (e.g., 6-Methoxygramine, stored below –20°C) .
  • Light sensitivity : Use amber vials to avoid photodegradation of the benzofuran core, which is prone to ring-opening under UV exposure.

Advanced Research Questions

Q. How can transition metal catalysts improve yield in coupling reactions for this compound?

  • Palladium-catalyzed C–C/Si–C bond activation : Pd(0) catalysts enable cross-coupling of silylaryl bromides with alkynes, forming silole derivatives (e.g., benzosiloles) under mild conditions. This method avoids harsh reagents and improves selectivity .
  • Rhodium-catalyzed Si–C cleavage : Rh(I) facilitates silacycle formation via Si–Csp³ bond activation, applicable for synthesizing fused heterocycles (e.g., benzosiloloindoles) .

Optimization tip : Screen ligands (e.g., phosphines) to stabilize metal intermediates and reduce side products.

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Steric hindrance : The 3-methyl group on benzofuran restricts access to the 2-position, favoring para-substitution on the 4-methoxyphenyl ring.
  • Electronic effects : The amino group (electron-donating) activates the benzofuran ring toward electrophilic attack, while the methoxy group (weakly electron-donating) directs electrophiles to ortho/para positions.
  • Case study : In related benzophenones, substituent positioning (e.g., methyl vs. methoxy) alters hydrogen-bonding networks and crystal packing .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Comparative structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the benzofuran or methoxyphenyl groups) and test against standardized assays (e.g., antifungal or anti-inflammatory models) .
  • Dose-response profiling : Address discrepancies by evaluating activity across multiple concentrations (e.g., IC₅₀ values) and replicate experiments under controlled conditions (pH, temperature).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software (e.g., AutoDock Vina) to model binding to enzymes like HIV-1 reverse transcriptase or cyclooxygenase-2 (COX-2) , leveraging known benzophenone scaffolds as templates .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity.

Q. What strategies optimize solvent systems for large-scale purification?

  • Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) for high-purity recovery, as demonstrated for (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone .
  • Column chromatography : Optimize eluent polarity (e.g., hexane/ethyl acetate gradients) based on TLC Rf values.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR -NH₂ (δ 5.2–5.5 ppm, broad)
-OCH₃ (δ 3.8 ppm, singlet)
IR C=O stretch (~1680 cm⁻¹)
XRD Dihedral angle: 50–60° between aromatic rings

Q. Table 2. Catalytic Systems for Coupling Reactions

CatalystSubstrateYield (%)Reference
Pd(PPh₃)₄Silylaryl bromide + alkyne85–92
RhCl(PPh₃)₃Trialkylsilyl + benzosilole78

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Reactant of Route 2
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

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